molecular formula C26H28N4O4S B1666081 AR-C141990

AR-C141990

Cat. No.: B1666081
M. Wt: 492.6 g/mol
InChI Key: JOFQERPJMGKMMX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR-C141990 involves multiple steps, including the formation of a thieno[2,3-d]pyrimidine core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AR-C141990 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity or stability .

Scientific Research Applications

AR-C141990 has a wide range of applications in scientific research:

Mechanism of Action

AR-C141990 exerts its effects by inhibiting monocarboxylate transporters, specifically MCT-1 and MCT-2. This inhibition prevents the transport of lactate and other monocarboxylates across cell membranes, disrupting cellular metabolism. The compound also inhibits cytochrome P450 enzymes CYP3A4 and CYP2C9, affecting drug metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AR-C141990 is unique due to its high selectivity for MCT-1 and MCT-2, with minimal activity against MCT-3 and MCT-4. This selectivity makes it a valuable tool in studying the specific roles of these transporters in various biological processes .

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1

InChI Key

JOFQERPJMGKMMX-QGZVFWFLSA-N

SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Isomeric SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AR-C141990;  AR C141990;  ARC141990;  ARC-141990;  ARC 141990; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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